molecular formula C6H10BrNO2 B14148873 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine CAS No. 89224-39-5

4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine

Katalognummer: B14148873
CAS-Nummer: 89224-39-5
Molekulargewicht: 208.05 g/mol
InChI-Schlüssel: AJRXSKXCXOKQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-bromo-3-ethoxy-2-nitropropene and a suitable reducing agent can lead to the formation of the desired oxazine ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives .

Wirkmechanismus

The mechanism of action of 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,3-oxazine
  • 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,4-oxazine
  • 4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazole

Uniqueness

4-Bromo-3-ethoxy-5,6-dihydro-4H-1,2-oxazine is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

89224-39-5

Molekularformel

C6H10BrNO2

Molekulargewicht

208.05 g/mol

IUPAC-Name

4-bromo-3-ethoxy-5,6-dihydro-4H-oxazine

InChI

InChI=1S/C6H10BrNO2/c1-2-9-6-5(7)3-4-10-8-6/h5H,2-4H2,1H3

InChI-Schlüssel

AJRXSKXCXOKQOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NOCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.